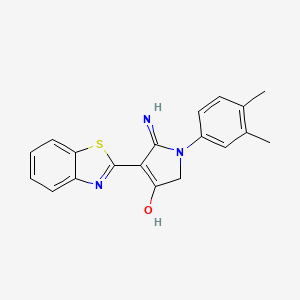![molecular formula C31H45N3O3 B11567914 4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B11567914.png)
4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes hexanoylamino and undecylcarbamoyl functional groups attached to a phenylbenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of aniline with hexanoyl chloride to form 4-(hexanoylamino)aniline.
Coupling Reaction: The next step is the coupling of 4-(hexanoylamino)aniline with 4-(undecylcarbamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-Chloro-4-(hexanoylamino)phenyl]-1-ethylpiperazin-1-ium: This compound shares structural similarities with 4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide, particularly in the hexanoylamino functional group.
Phenyl Boronic Acid Derivatives: These compounds also contain phenyl groups and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of hexanoylamino and undecylcarbamoyl groups attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C31H45N3O3 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C31H45N3O3/c1-3-5-7-8-9-10-11-12-14-24-32-30(36)25-16-22-28(23-17-25)34-31(37)26-18-20-27(21-19-26)33-29(35)15-13-6-4-2/h16-23H,3-15,24H2,1-2H3,(H,32,36)(H,33,35)(H,34,37) |
InChI Key |
FUVMQAXYZUMMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11567832.png)
![5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567835.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11567840.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567848.png)
![5-(4-fluorophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567851.png)
![N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide](/img/structure/B11567853.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567855.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11567867.png)

![N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567875.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11567896.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567905.png)

![N-(3-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11567909.png)
